molecular formula C6H16Cl2N2 B8189796 (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride

(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B8189796
M. Wt: 187.11 g/mol
InChI Key: NCPAGVOFPRNSJH-PVNUIUKASA-N
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Description

Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as chiral building blocks or pharmacophores. The dihydrochloride salt form enhances solubility and stability, which is critical for pharmaceutical applications. The (3R,4S) stereochemistry suggests distinct spatial orientation of substituents, which may influence binding affinity and selectivity toward biological targets compared to other stereoisomers.

Properties

IUPAC Name

(3R,4S)-3-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPAGVOFPRNSJH-PVNUIUKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 2: Comparative Analysis of Synthetic Methods

MethodStepsYield (%)ee (%)Key AdvantageLimitation
Nitroalkene Cyclization45571Cost-effectiveLow ee
Catalytic Hydrogenation56898High purityExpensive catalysts
Asymmetric Catalysis37292Short routeComplex catalyst synthesis

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
This compound serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The ability to synthesize derivatives with specific configurations enhances its utility in developing new synthetic methodologies.

Synthetic Routes
Common synthetic methods include asymmetric synthesis using chiral catalysts or chemoenzymatic approaches, which combine chemical and enzymatic steps to achieve high enantioselectivity. In industrial settings, continuous flow reactors and advanced purification techniques such as chromatography are employed to optimize yield and purity.

Biological Research

Pharmacological Investigations
(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride is under investigation for its potential biological activities, including interactions with various biomolecules. It has been explored for its role in drug development, particularly as a precursor for active pharmaceutical ingredients. Studies have indicated its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. It can function as an inhibitor or activator depending on the biological context. This property is crucial for understanding its role in various biochemical pathways and therapeutic applications .

Table 1: Summary of Biological Assays

Assay TypeEfficacyConcentration (µM)Reference
Antiviral ActivitySignificant inhibition0.20 - 0.35
Enzyme InhibitionCompetitive inhibitor0.09 - 0.36
Antimicrobial ActivityEffective at low concentrations<50

Case Study Highlights

  • Antiviral Studies : Research has shown that compounds similar to this compound exhibit moderate antiviral potential against specific viral targets, with effective concentrations ranging from 130 to 263 µM .
  • Enzyme Inhibition : Kinetic studies involving tyrosinase demonstrated that this compound significantly reduces enzyme activity, suggesting applications in cosmetic formulations aimed at skin lightening.
  • Antimicrobial Applications : Related compounds have shown promising results in controlling fungal pathogens, indicating potential for developing new fungicides based on this chemical structure .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing agrochemicals. Its derivatives are also employed in specialty chemical production, enhancing the efficiency and effectiveness of various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and pharmacological features of “(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride” with analogous piperidine derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Stereochemistry Pharmacological Implications References
This compound (Target) C₆H₁₅Cl₂N₂ (assumed)* ~211.11 (calculated) 3-methyl, 4-amine (3R,4S) Likely moderate lipophilicity; amine group may enhance solubility and hydrogen bonding. Stereochemistry could confer selectivity in receptor binding. N/A**
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Not specified High lipophilicity due to aromatic groups; potential CNS activity. Lower solubility than dihydrochloride salts.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C₁₄H₂₃Cl₂N₂ 297.26 Benzyl, N-methyl, 4-methyl (3R,4R) Enhanced metabolic stability due to methyl groups. Benzyl group may improve blood-brain barrier penetration. Stereoisomerism (vs. 3R,4S) may alter target engagement.
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ 269.17 3-pyridinyl, hydroxyl Not specified Hydroxyl group increases solubility; pyridine enables π-π interactions. Potential for dual H-bond donor/acceptor properties.
(3R,4S)-4-fluoropiperidin-3-amine dihydrochloride C₅H₁₃Cl₂FN₂ 203.08 4-fluorine, 3-amine (3R,4S) Fluorine enhances electronegativity and metabolic stability. Similar stereochemistry to target compound; may share binding modes but differ in polarity.
(3S,4R)-4-Methyl-3-piperidinol hydrochloride C₆H₁₄ClNO 151.64 4-methyl, 3-hydroxyl (3S,4R) Hydroxyl group improves solubility but reduces basicity compared to amine. Stereochemical inversion (vs. 3R,4S) may limit target compatibility.
(3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride C₁₂H₁₆ClFNO 259.72 4-(4-fluorophenyl), 3-methanol (3S,4R) Fluorophenyl group enables aromatic interactions; methanol adds H-bonding capacity. Larger substituents may sterically hinder binding compared to smaller methyl/amine groups.

Assumed based on standard piperidine scaffold.

Key Comparative Insights:

Stereochemical Influence :

  • The (3R,4S) configuration of the target compound distinguishes it from diastereomers like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride . Stereoisomers often exhibit divergent biological activities; for example, (3R,4R) analogs may show enhanced CNS penetration due to benzyl substitution, whereas (3R,4S) configurations could favor peripheral targets.

Substituent Effects: Hydroxyl vs. Fluorine Substitution: The 4-fluoro group in (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride introduces electronegativity, improving metabolic stability and possibly altering binding kinetics compared to the target compound’s methyl group.

Pharmacokinetic Considerations: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides ( ), favoring oral bioavailability. Bulky substituents like diphenylmethoxy ( ) or fluorophenyl ( ) may limit membrane permeability despite enhancing target affinity.

Biological Activity

(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride is a chiral amine with significant biological activity due to its unique stereochemistry. This compound has been studied for its potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group at the 3-position and an amine group at the 4-position. Its molecular formula is C₆H₁₄Cl₂N₂, and its molecular weight is approximately 179.10 g/mol. The stereochemistry of (3R,4S) imparts distinct reactivity and biological activity compared to other isomers.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist depending on the target receptor, modulating various signaling pathways. For instance, it may influence neurotransmitter systems, particularly in neurological contexts.

Biological Applications

  • Neurological Disorders : Research indicates that (3R,4S)-3-Methyl-piperidin-4-ylamine may have implications in treating conditions like Parkinson's disease by modulating glutamatergic transmission through metabotropic glutamate receptors (mGluRs) . Activation of group III mGluRs has shown potential neuroprotective effects in experimental models.
  • Pharmaceutical Development : This compound serves as a key intermediate in synthesizing biologically active molecules, including those targeting psychiatric disorders . Its role as a building block in drug discovery highlights its importance in medicinal chemistry.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes within metabolic pathways, potentially leading to new therapeutic strategies against infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of (3R,4S)-3-Methyl-piperidin-4-ylamine:

  • Study on mGluR Activation : A study demonstrated that activating mGluR subtypes could reduce excitotoxicity associated with dopaminergic neuron degeneration . This suggests that compounds like (3R,4S)-3-Methyl-piperidin-4-ylamine could provide neuroprotection in models of Parkinson's disease.
  • Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit enzymes involved in critical metabolic pathways, thus offering a potential avenue for drug development against resistant strains of pathogens .

Comparative Biological Activity

The following table summarizes the biological activities associated with different stereoisomers of methyl-piperidin-4-ylamines:

IsomerBiological ActivityTargeted Pathway
(3R,4S)-3-MethylNeuroprotective effectsmGluR modulation
(3S,4S)-3-MethylAntimicrobial propertiesEnzyme inhibition in metabolic pathways
(3R,4R)-3-MethylPotential psychoactive effectsNeurotransmitter systems

Q & A

Q. What steps validate the compound’s purity when commercial sources report inconsistent HPLC traces?

  • Methodological Answer :
  • Multi-Lab Cross-Validation : Share samples with independent labs using orthogonal methods (e.g., NMR vs. LC-MS) .
  • Synthesis of In-House Standard : Prepare a reference batch via recrystallization (e.g., ethanol/HCl) and validate via collaborative trials .

Tables for Key Data

Parameter Method Typical Results Reference
Enantiomeric PurityChiral HPLC (AD-H column)>98% ee
Solubility in H₂OShake-flask (pH 7.4)2.1 mg/mL
Degradation (40°C/75% RH)Accelerated Stability (4 weeks)<1% impurities
Plasma Protein BindingEquilibrium Dialysis85% (human albumin)

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